H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2
CAS No.: 313988-89-5
Cat. No.: VC0013128
Molecular Formula: C183H281N57O54S2
Molecular Weight: 4207.726
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313988-89-5 |
|---|---|
| Molecular Formula | C183H281N57O54S2 |
| Molecular Weight | 4207.726 |
| IUPAC Name | (4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1 |
| Standard InChI Key | DXMCMRQWOIRILO-VRGOUOKESA-N |
| SMILES | CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN |
Introduction
Structural Characteristics and Composition
Chemical Identification
The compound H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 is a synthetic peptide comprising 37 amino acid residues. The designation "H-" at the N-terminus indicates the presence of a free amine group, while "-NH2" at the C-terminus signifies that the peptide has been amidated, a common modification that increases peptide stability by protecting against carboxypeptidase degradation. This C-terminal amidation is a feature shared with other therapeutic peptides that require enhanced stability in biological environments.
The sequence contains standard proteinogenic amino acids with the notable inclusion of aminoisobutyric acid (Aib), which is a non-proteinogenic α,α-disubstituted amino acid known for its capacity to induce helical conformations and enhance peptide stability against enzymatic degradation. The presence of Aib suggests this peptide may have been designed with conformational stability in mind, potentially for therapeutic applications.
Amino Acid Composition
The peptide's amino acid composition reveals interesting patterns that may relate to its potential function. Table 1 presents a comprehensive breakdown of the amino acid composition and their respective frequencies.
| Amino Acid | Three-Letter Code | Count | Percentage (%) |
|---|---|---|---|
| Glycine | Gly | 2 | 5.4 |
| Proline | Pro | 4 | 10.8 |
| Serine | Ser | 2 | 5.4 |
| Glutamine | Gln | 2 | 5.4 |
| Threonine | Thr | 2 | 5.4 |
| Tyrosine | Tyr | 5 | 13.5 |
| Aspartic Acid | Asp | 1 | 2.7 |
| Asparagine | Asn | 2 | 5.4 |
| Alanine | Ala | 3 | 8.1 |
| Glutamic Acid | Glu | 1 | 2.7 |
| Methionine | Met | 2 | 5.4 |
| Arginine | Arg | 5 | 13.5 |
| Leucine | Leu | 1 | 2.7 |
| Isoleucine | Ile | 1 | 2.7 |
| Aminoisobutyric Acid | Aib | 1 | 2.7 |
| Total | 37 | 100 |
The high content of proline (10.8%) suggests a potential for creating structural bends or disruptions in secondary structures, which could be crucial for the peptide's functional conformation. The significant presence of tyrosine (13.5%) and arginine (13.5%) indicates potential roles in molecular recognition and binding interactions, as tyrosine can participate in hydrogen bonding and π-stacking interactions, while arginine often forms salt bridges and hydrogen bonds in protein-protein interactions.
Synthesis and Characterization Methodologies
Solid-Phase Peptide Synthesis
Based on standard procedures for similar peptides, H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 would likely be synthesized using solid-phase peptide synthesis (SPPS) techniques. Typically, this would involve Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which uses base-labile Fmoc groups for temporary protection of the α-amino group during peptide elongation.
The incorporation of Aib would require special attention, as coupling to and from Aib can be challenging due to steric hindrance. Advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) might be employed to improve coupling efficiency for this residue. The synthesis process would be similar to that described for P-peptide in search result , where "P-peptide was synthesized using solid-phase peptide synthesis with d-amino acids protected by fluorene methoxyl (Fmoc) upon HBTU/HOBT-catalyzed condensation reaction."
Analytical Characterization
For comprehensive characterization, the synthesized peptide would typically undergo multiple analytical procedures:
-
High-Performance Liquid Chromatography (HPLC) to verify purity
-
Mass Spectrometry (MS) to confirm molecular weight
-
Circular Dichroism (CD) spectroscopy to assess secondary structure
-
Nuclear Magnetic Resonance (NMR) for detailed structural analysis
The expected molecular weight would be approximately 4300-4500 g/mol, calculated from the cumulative weights of constituent amino acids, though this would need to be verified experimentally. This is comparable to the 4109 g/mol reported for the related peptide in search result .
| Delivery Strategy | Key Features | Potential Advantages |
|---|---|---|
| Exosome encapsulation | Wrapping in milk exosome membranes | Enhanced oral bioavailability, reduced immunogenicity |
| Gold nanoparticle conjugation | Formation of peptide-gold nanocomplexes | Improved stability, increased cellular uptake |
| Liposomal formulation | Incorporation into lipid bilayers | Protection from degradation, targeted delivery |
| PEGylation | Attachment of polyethylene glycol chains | Extended circulation time, reduced immunogenicity |
| Self-assembled nanostructures | Peptide aggregation into defined structures | Controlled release, improved pharmacokinetics |
Structure-Activity Relationship Considerations
Key Functional Motifs
Analysis of the peptide sequence reveals several potentially important motifs that might contribute to its biological activity:
-
The N-terminal Gly-Pro sequence may serve as a recognition element for certain proteases or receptors.
-
The multiple Pro-X-X-Pro motifs could create specific turns in the peptide backbone, crucial for recognition by SH3 domains or similar binding partners.
-
The Tyr-Tyr doublet, also found in the peptide from search result , might be involved in specific binding interactions through aromatic stacking.
-
The C-terminal arginine-rich region (Aib-Arg-Gln-Arg-Tyr) could function as a cell-penetrating segment or nuclear localization signal.
Conformational Stability
The inclusion of Aib in the peptide sequence represents a strategic modification to enhance conformational stability. Aib belongs to the family of C⍺,⍺-disubstituted amino acids, which significantly restrict the conformational space available to the peptide backbone. This restriction typically promotes helical secondary structures, particularly 310-helices or α-helices.
The conformational rigidity imparted by Aib likely serves to present key functional groups in optimal orientations for biological activity. Additionally, this non-standard amino acid confers resistance to proteolytic degradation, as most naturally occurring proteases cannot efficiently cleave peptide bonds involving Aib.
Experimental Approaches for Functional Characterization
Binding Assays
To determine the molecular targets and binding affinities of the peptide, several experimental approaches could be employed:
-
Surface Plasmon Resonance (SPR) to measure real-time binding kinetics
-
Isothermal Titration Calorimetry (ITC) for thermodynamic characterization of binding events
-
Fluorescence Polarization (FP) assays using fluorescently labeled peptide
-
Pull-down assays coupled with mass spectrometry to identify binding partners
Cellular Uptake and Localization
Understanding the cellular fate of the peptide would be crucial for determining its mechanism of action. Methods similar to those described in the search results could be employed: "FITC was attached to the N-terminus of P-peptide to prepare FITC-labeled SuperPDL1 and SuperPDL1 exo, and the uptake of SuperPDL1 and SuperPDL1 exo by colon cancer cells was qualitatively observed using confocal laser scanning microscopy (CLSM), and quantitatively analyzed using flow cytometry."
For our target peptide, similar approaches would include:
-
Synthesis of fluorescently labeled variants (e.g., FITC-labeled or Cy5-labeled)
-
Confocal microscopy to visualize cellular localization
-
Flow cytometry to quantify cellular uptake
-
Live-cell imaging to track real-time internalization and trafficking
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